1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

Description

Properties

IUPAC Name |

1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCQNNWNNRAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921610 |

Source

|

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115066-03-0 |

Source

|

| Record name | RAK 802 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decarboxy etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

This guide provides a comprehensive overview of a robust synthetic route to 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrano[3,4-b]indole core is a privileged structure found in numerous biologically active compounds, including the well-known anti-inflammatory drug etodolac.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also the underlying scientific rationale and detailed characterization methodologies.

Introduction: The Significance of the Pyrano[3,4-b]indole Scaffold

The fusion of a pyran ring with an indole nucleus gives rise to the tetrahydropyrano[3,4-b]indole system, a heterocyclic motif that has garnered considerable attention in the field of drug discovery. Molecules incorporating this framework have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antiulcer, antidepressant, and even antiproliferative properties.[1] The conformational rigidity imparted by the fused ring system, coupled with the diverse opportunities for substitution, makes it an attractive scaffold for the design of potent and selective therapeutic agents. A notable example is Etodolac, chemically known as (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, which is a non-steroidal anti-inflammatory drug (NSAID).[2] The synthesis and study of derivatives of this core structure, such as the title compound, are crucial for the exploration of new structure-activity relationships (SAR) and the development of novel therapeutics.

A Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial construction of a key intermediate, 7-ethyltryptophol, via the well-established Fischer indole synthesis.[3][4][5][6][7] This is followed by an acid-catalyzed oxa-Pictet-Spengler reaction with an appropriate aldehyde to construct the pyran ring and establish the desired substitution pattern.[8][9][10] This two-stage approach offers modularity and is amenable to scale-up.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 7-Ethyltryptophol

The Fischer indole synthesis is a classic and reliable method for the formation of the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[11] In this protocol, 2-ethylphenylhydrazine is reacted with 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutanal.[4]

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone between the phenylhydrazine and the aldehyde (generated in situ from the dihydrofuran). This hydrazone then tautomerizes to an enamine, which undergoes a[9][9]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[11] The choice of an acid catalyst is critical, with sulfuric acid often being employed.[4]

Detailed Experimental Protocol: Synthesis of 7-Ethyltryptophol

-

Reaction Setup: To a stirred solution of 2-ethylphenylhydrazine hydrochloride (1 equivalent) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add concentrated sulfuric acid (0.7 equivalents) dropwise at room temperature.

-

Addition of Dihydrofuran: Heat the mixture to 80°C and add 2,3-dihydrofuran (1 equivalent) dropwise over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 80°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-ethyltryptophol as a solid.

Part 2: Construction of the Pyrano[3,4-b]indole Core via Oxa-Pictet-Spengler Reaction

The oxa-Pictet-Spengler reaction is a powerful cyclization method for the synthesis of tetrahydropyrano-fused ring systems.[8][9][10] In this step, the synthesized 7-ethyltryptophol is reacted with propionaldehyde in the presence of an acid catalyst.

Mechanism Insight: The reaction is initiated by the acid-catalyzed formation of an oxocarbenium ion from the tryptophol. This is followed by an intramolecular electrophilic attack of the electron-rich C3 position of the indole onto the aldehyde-derived electrophile. Subsequent cyclization and proton loss yield the desired tetrahydropyrano[3,4-b]indole.

Caption: Simplified mechanism of the Oxa-Pictet-Spengler reaction.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 7-ethyltryptophol (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Addition of Reagents: Add propionaldehyde (1.2 equivalents) to the solution.

-

Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Rigorous Characterization of the Final Product

Confirmation of the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the target compound, based on known data for similar pyranoindole structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. Indole NH: A broad singlet around δ 8.0 ppm. Pyrano Ring Protons: Characteristic signals for the CH₂ and CH groups of the pyran ring. Ethyl Group Protons: Quartets and triplets corresponding to the CH₂ and CH₃ groups. |

| ¹³C NMR | Aromatic Carbons: Signals in the downfield region (δ 110-140 ppm). Indole C2 and C3a: Characteristic signals for the indole core. Pyrano Ring Carbons: Signals in the aliphatic region. Ethyl Group Carbons: Signals corresponding to the CH₂ and CH₃ groups. |

| IR Spectroscopy | N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹.[12] C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Strong absorptions in the 1600-1450 cm⁻¹ region.[12] C-O Stretch: A strong band in the 1250-1050 cm⁻¹ region. |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₇H₂₁NO). Fragmentation Pattern: Characteristic fragmentation patterns for indole alkaloids, potentially involving cleavage of the pyran ring.[13][14] |

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By leveraging the Fischer indole synthesis and the oxa-Pictet-Spengler reaction, this valuable heterocyclic scaffold can be accessed in a systematic and efficient manner. The detailed protocols and characterization guidelines provided herein are intended to empower researchers in their efforts to explore the chemical space of pyrano[3,4-b]indoles and to unlock their therapeutic potential.

References

- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm

-

Oxa-Pictet–Spengler reaction of tryptophols with aldehydes. - ResearchGate. [Link]

-

Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - NIH. [Link]

-

Novel synthesis technology of 7-ethyltryptophol - ResearchGate. [Link]

-

Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - ACS Publications. [Link]

-

An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. [Link]

-

A Comprehensive Review on Pyranoindole-containing Agents - PubMed. [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. [Link]

-

Synthesis of etodolac - ResearchGate. [Link]

-

Prepn process of 7-ethyl tryptophol - Patsnap Eureka. [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - BJOC. [Link]

-

Fischer indole synthesis of 7-ET under microwave-assisted continuous flow conditions. [Link]

- CN1740153A - Prepn process of 7-ethyl tryptophol - Google P

-

Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS - Research and Reviews. [Link]

-

A review on method of synthesis and clinical pharmacokinetics of etodolac - Jetir.Org. [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions - ACS Publications. [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions | Semantic Scholar. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

-

Tryptophan analogues form adducts by cooperative reaction with aldehydes and alcohols or with aldehydes alone: possible role in ethanol toxicity - PMC - NIH. [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

Introduction: The 1,3,4,9-tetrahydropyrano(3,4-b)indole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Its most prominent representative is Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential inhibitor of cyclooxygenase-2 (COX-2).[3][4] Etodolac is chemically known as (±)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[5][6] The subject of this guide, 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, is the parent nucleus of Etodolac, lacking the C1-acetic acid moiety.

Understanding the physicochemical properties of this core scaffold is paramount for researchers in drug discovery. These properties—lipophilicity, ionization, solubility, and stability—govern a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from membrane permeability and target binding to formulation and shelf-life. While extensive data exists for the acidic drug Etodolac, information on the parent heterocycle is less prevalent. This guide, therefore, serves a dual purpose: it will detail the established methodologies for characterizing such a molecule and provide expert analysis on its expected properties, drawing reasoned comparisons with its well-documented acetic acid derivative, Etodolac.

Section 1: Molecular Profile and Synthesis Overview

The fundamental identity of a compound is established by its structure and core properties. The subject molecule is a tricyclic system where a dihydropyran ring is fused to a tetrahydrocarbazole nucleus.

Key Molecular Identifiers: A precise characterization begins with unambiguous identifiers. While direct experimental data for the parent scaffold is not widely published, its identity can be defined. For context, the corresponding properties of Etodolac are provided.

| Property | This compound | Etodolac (Reference Compound) |

| IUPAC Name | 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid[7] |

| Molecular Formula | C₁₇H₂₁NO | C₁₇H₂₁NO₃[3] |

| Molecular Weight | 255.36 g/mol | 287.35 g/mol [3][8] |

| CAS Number | Not assigned | 41340-25-4[4][6] |

| Appearance | Expected to be a solid at room temperature | White Solid[4] |

Synthetic Rationale: The synthesis of the tetrahydropyrano[3,4-b]indole core is well-established, typically involving an acid-catalyzed oxa-Pictet-Spengler reaction between a tryptophol derivative (e.g., 7-ethyltryptophol) and a suitable carbonyl compound.[9] Modifications to this route allow for the introduction of the C1 and C8 diethyl substituents, providing a versatile entry point to this class of compounds.

Section 2: Lipophilicity (LogP/LogD) - The Key to Membrane Permeation

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] It is quantified by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.

Expert Insight: Etodolac, with its ionizable carboxylic acid, has an experimental LogP of approximately 2.8 and a pKa of 4.65.[3][7] This means at physiological pH (7.4), it is predominantly ionized, reducing its effective lipophilicity (LogD < LogP). The parent scaffold, this compound, lacks this polar, ionizable group. Consequently, its LogP is expected to be significantly higher, likely in the range of 4.0-5.0, rendering it a highly lipophilic compound. This high lipophilicity suggests excellent passive diffusion across membranes but may also increase risks of non-specific binding, metabolic liability, and poor aqueous solubility.

Standard Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the "gold standard" for LogP measurement due to its direct and thermodynamic nature.[10][11]

Causality Behind the Method: This protocol is designed to achieve a true equilibrium of the analyte between two immiscible phases (n-octanol and water), which serves as a universally accepted surrogate for partitioning between the aqueous extracellular space and a lipid bilayer.[12]

Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated solvents by shaking n-octanol with water (and vice versa) for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Analyte Stock Solution: Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the water phase. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[13]

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. This is confirmed by sampling one phase at different time points until the concentration is stable.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.[11]

-

Quantification: Carefully sample each phase and determine the analyte concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]water).

Self-Validation: The protocol's trustworthiness is ensured by running replicates, confirming equilibrium has been reached, and including a control compound with a known LogP value to validate the experimental setup.

Caption: Workflow for LogP determination via the shake-flask method.

Section 3: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It dictates a compound's solubility, absorption, and receptor interactions across different physiological compartments.

Expert Insight: Etodolac is an acid with a pKa of 4.65, attributed to its carboxylic acid group.[4][7] The parent scaffold, however, lacks this acidic functional group. Instead, the indole nitrogen atom possesses a lone pair of electrons, making the molecule a weak base. The pKa of the conjugate acid of indole itself is approximately -2.4, meaning it is a very weak base. The specific pKa of this compound would need to be determined experimentally but is expected to be low, indicating that it will be predominantly in its neutral form at physiological pH.

Standard Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and reliable method for measuring pKa.[14][15][16]

Causality Behind the Method: This technique measures the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[14]

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).[14]

-

Titration Setup: Place the solution in a jacketed vessel at a constant temperature (25°C). Purge with nitrogen to remove dissolved CO₂.[14] Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: For a basic analyte, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined more accurately from the maximum of the first derivative of the titration curve.[15]

Self-Validation: The accuracy of the method is validated by titrating a known standard (e.g., pyridine for a base) under identical conditions. The ionic strength of the solution should be kept constant using an inert salt like KCl.[14]

Caption: Workflow for pKa determination via potentiometric titration.

Section 4: Chemical Stability Assessment

Evaluating a compound's intrinsic stability is mandated by regulatory bodies like the ICH to understand potential degradation pathways and to develop stability-indicating analytical methods.[17][18][19]

Expert Insight: The tetrahydropyrano(3,4-b)indole scaffold contains several potential sites for degradation. The indole ring is susceptible to oxidation, particularly at the C3 position. The ether linkage in the pyran ring could be susceptible to acid-catalyzed hydrolysis under harsh conditions. Forced degradation studies are essential to uncover these liabilities.

Standard Protocol: Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[18][20] The goal is typically to achieve 5-20% degradation of the parent molecule.[17]

Causality Behind the Method: By subjecting the molecule to extreme pH, oxidative, thermal, and photolytic stress, we can rapidly identify potential degradation products that might form over a much longer period under normal storage conditions. This knowledge is crucial for developing formulations that protect the molecule and for creating analytical methods that can separate and quantify these impurities.[20]

Step-by-Step Protocol:

-

Acid/Base Hydrolysis:

-

Treat separate solutions of the compound with strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).

-

Heat the solutions (e.g., 60-80°C) and monitor for degradation over time (e.g., 2, 8, 24 hours) using HPLC.

-

Neutralize the samples before final analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

-

Store at room temperature and monitor for degradation.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution to high heat (e.g., 80°C) and monitor for degradation.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours and 200 watt hours/m²).[18][20]

-

Keep a control sample protected from light to differentiate between photolytic and thermal degradation.

-

-

Analysis:

-

Analyze all stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector to separate, identify, and quantify the parent compound and any degradation products.

-

Caption: Overview of a forced degradation study workflow.

Section 5: Relevance in Drug Discovery & Conclusion

The physicochemical properties of the this compound scaffold are intrinsically linked to its potential as a therapeutic agent. Beyond its famous role in Etodolac, this scaffold has been explored for other biological targets, including as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase and in anticancer research targeting the PI3K/AKT/mTOR pathway.[1][21]

A comprehensive understanding of its properties allows for rational drug design. For example, its high expected lipophilicity might be beneficial for CNS penetration but could be modulated with polar substituents to optimize it for other targets or to improve its metabolic profile. Its weak basicity means that salt formation to improve solubility and handling would require strong acids.

Conclusion: this compound is a foundational scaffold in medicinal chemistry. While it is less characterized than its acidic derivative, Etodolac, its physicochemical profile can be confidently predicted. It is expected to be a highly lipophilic, weakly basic molecule with low intrinsic aqueous solubility. The robust, validated protocols detailed in this guide—for determining LogP, pKa, and stability—provide the essential toolkit for any research scientist or drug development professional to precisely characterize this scaffold or its future derivatives, enabling the data-driven design of next-generation therapeutics.

Caption: Relationship between physicochemical properties and drug outcomes.

References

- Benchchem. (-)-Etodolac chemical properties and structure.

- PharmaCompass.com. Etodolaco | Drug Information, Uses, Side Effects, Chemistry.

- Pranati Pharma. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- MedCrave online. Forced Degradation Studies. (2016).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- National Center for Biotechnology Information. (+)-Etodolac. PubChem Compound Summary for CID 688461.

- National Center for Biotechnology Information. Etodolac. PubChem Compound Summary for CID 3308.

- Bioanalysis Zone. Forced Degradation Studies: Regulatory Considerations and Implementation.

- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.

- ChemicalBook. Etodolac CAS#: 41340-25-4.

- CymitQuimica.

- University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa.

- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. (2014).

- National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2008).

- United States Biological. 1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester.

- National Center for Biotechnology Information. Methyl this compound-1-acetate. PubChem Compound Summary for CID 527310.

- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).

- National Center for Biotechnology Information. Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. (2004).

- Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. (2023).

- Cambridge MedChem Consulting. LogP/D.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- National Center for Biotechnology Information. Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1998).

- MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).

- The Journal of Organic Chemistry. Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac.

- National Center for Biotechnology Information. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015).

- Journal of Medicinal Chemistry. Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. (2025).

- Waters. Determination of Partitioning Coefficient by UPLC-MS/MS.

- American Chemical Society. Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the.

- National Center for Biotechnology Information. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity. (2009).

- ResearchGate. Synthesis of cyclohexanone-fused tetrahydropyrano[3,4-b]indoles by...

- LGC Standards. 1,8-Diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester.

- ACS Publications. 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid: a potent antiinflammatory drug. Conformation and absolute configuration of its active enantiomer.

- ResearchGate. Biologically active dihydropyrano[3,4‐b]indoles..

- National Center for Biotechnology Information. Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. (1985).

- Sigma-Aldrich. Etodolac 41340-25-4.

- National Center for Biotechnology Information. (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid. PubChem Compound Summary for CID 323244.

- Pharmaffiliates. Etodolac.

- BLDpharm. 41340-25-4|2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Etodolaco | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. air.unimi.it [air.unimi.it]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. waters.com [waters.com]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. ijcrt.org [ijcrt.org]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole, a significant heterocyclic core structure. This compound is the parent structure of the well-known non-steroidal anti-inflammatory drug (NSAID), Etodolac. A thorough understanding of its spectral properties is crucial for researchers in medicinal chemistry, drug development, and synthetic organic chemistry for unambiguous identification, purity assessment, and further derivatization.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The interpretations are based on established principles and comparative analysis with structurally related compounds. Furthermore, a validated synthetic approach to this core structure is detailed, providing a practical framework for its preparation in a laboratory setting.

Molecular Structure and Synthesis

The foundational step to understanding the spectroscopic data of any compound is a clear comprehension of its molecular architecture and a reliable method for its synthesis.

The Tetrahydropyrano[3,4-b]indole Core

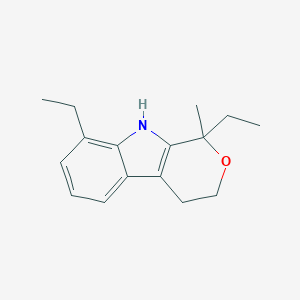

1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole is a tetracyclic heterocyclic system. It features a pyran ring fused to an indole moiety. The "tetrahydro" designation indicates the saturation of the pyran ring. The ethyl groups are located at position 1 of the pyran ring and position 8 of the indole ring.

Diagram 1: Molecular Structure of 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole

A 2D representation of the 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole structure.

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of the tetrahydropyrano[3,4-b]indole scaffold is commonly achieved through an oxa-Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a tryptophol derivative with an aldehyde or ketone, followed by cyclization.

For the synthesis of 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole, the key precursors are 7-ethyltryptophol and propionaldehyde.

Diagram 2: Retrosynthetic Analysis

Retrosynthetic approach for the target molecule.

Experimental Protocol: Synthesis via Oxa-Pictet-Spengler Reaction

-

Dissolution: Dissolve 7-ethyltryptophol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or toluene.

-

Addition of Aldehyde: Add propionaldehyde (1.2 equivalents) to the solution.

-

Catalyst: Introduce a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data and Interpretation

Due to the lack of directly published spectra for the title compound, the following data are predicted based on the analysis of its structure and comparison with closely related, well-characterized molecules such as Etodolac and its derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide valuable information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Indole N-H | 7.5 - 8.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| Aromatic (C5-H, C6-H, C7-H) | 6.8 - 7.3 | m | - | Complex multiplet in the aromatic region. |

| O-CH₂ (C3) | 3.8 - 4.2 | m | - | Diastereotopic protons of the pyran ring. |

| C-CH₂ (C4) | 2.8 - 3.2 | m | - | Methylene protons adjacent to the indole ring. |

| C8-CH₂CH₃ | 2.6 - 2.8 | q | ~7.5 | Quartet due to coupling with the methyl protons. |

| C1-CH₂CH₃ | 1.8 - 2.1 | m | ~7.4 | Methylene protons of the ethyl group at C1. |

| C8-CH₂CH₃ | 1.2 - 1.4 | t | ~7.5 | Triplet from the methyl group of the C8-ethyl. |

| C1-CH₂CH₃ | 0.8 - 1.0 | t | ~7.4 | Triplet from the methyl group of the C1-ethyl. |

Causality behind Predicted Shifts:

-

Indole N-H: The deshielded nature of the N-H proton is due to the aromaticity of the indole ring and its position in a magnetically anisotropic environment.

-

Aromatic Protons: The chemical shifts are typical for protons on a substituted benzene ring of an indole.

-

Pyran Ring Protons (C3 and C4): The protons on the saturated pyran ring will appear in the aliphatic region. The protons at C3, being adjacent to the oxygen atom, will be more deshielded than those at C4.

-

Ethyl Groups: The methylene protons (CH₂) are deshielded by the adjacent aromatic ring (C8) or the quaternary carbon and oxygen (C1) and appear as quartets. The methyl protons (CH₃) are more shielded and appear as triplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=C (Aromatic) | 110 - 140 | Multiple signals for the indole aromatic carbons. |

| C1 | 75 - 85 | Quaternary carbon bonded to oxygen and two other carbons. |

| O-CH₂ (C3) | 60 - 70 | Carbon adjacent to the pyran oxygen. |

| C-CH₂ (C4) | 20 - 30 | Methylene carbon of the pyran ring. |

| C8-CH₂CH₃ | 20 - 25 | Methylene carbon of the C8-ethyl group. |

| C1-CH₂CH₃ | 25 - 35 | Methylene carbon of the C1-ethyl group. |

| C8-CH₂CH₃ | 13 - 17 | Methyl carbon of the C8-ethyl group. |

| C1-CH₂CH₃ | 7 - 12 | Methyl carbon of the C1-ethyl group. |

Expert Insights on ¹³C NMR:

The chemical shift of the C1 carbon is particularly diagnostic, appearing in the range of 75-85 ppm due to the deshielding effects of the attached oxygen and the two ethyl groups. The aromatic region will show a complex pattern of signals corresponding to the carbons of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3300 | N-H (Indole) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2980 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1450 | C=C (Aromatic) | Stretching |

| 1250 - 1050 | C-O (Ether) | Stretching |

| 1200 - 1100 | C-N | Stretching |

Trustworthiness of IR Data:

The presence of a sharp to medium intensity band in the 3400-3300 cm⁻¹ region is a strong indicator of the N-H stretch of the indole ring. The C-O stretching of the pyran ring ether linkage will give a strong absorption in the 1250-1050 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound (C₁₇H₂₃NO, MW = 257.37 g/mol ).

-

Major Fragmentation Pathways:

-

Loss of an ethyl group: A significant fragment will likely correspond to the loss of an ethyl group (M-29) from the C1 position, leading to a stable oxonium ion.

-

Retro-Diels-Alder (RDA) type fragmentation: The pyran ring might undergo RDA-type cleavage, although this is less common for saturated rings.

-

Cleavage of the pyran ring: Fragmentation can occur within the pyran ring, leading to various smaller fragments.

-

Indole-based fragmentation: The indole nucleus can also fragment, though it is a relatively stable aromatic system.[4]

-

Diagram 3: Proposed Key Fragmentation in Mass Spectrometry

Simplified major fragmentation pathways for 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole. By leveraging a well-established synthetic methodology, the oxa-Pictet-Spengler reaction, and by drawing parallels with the known spectral data of its closely related derivatives, we have constructed a reliable and detailed spectroscopic profile for this important heterocyclic compound. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of tetrahydropyrano[3,4-b]indole-based molecules in various fields of chemical and pharmaceutical sciences.

References

- Humber, L. G., & Demerson, C. A. (1987). Etodolac: A Novel Anti-inflammatory Agent. Drugs of the Future, 12(4), 339.

- Demerson, C. A., Humber, L. G., Abraham, N. A., Schilling, G., Martel, R. R., & Noureldin, R. (1983). Etodolac and related compounds. A novel class of antiinflammatory agents. Journal of Medicinal Chemistry, 26(12), 1778–1780.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.

- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Etodolac. National Center for Biotechnology Information. Retrieved from [Link]

-

El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

-

NIST. (n.d.). Indole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Dieng, S. D. (2013). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron Transfer in DNA Photolyase.

- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

Sources

A-Z Guide to the Crystal Structure Analysis of 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole

Abstract

The tetrahydropyrano[3,4-b]indole scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1] A thorough understanding of the three-dimensional atomic arrangement of this scaffold is paramount for rational drug design, polymorphism screening, and predicting physicochemical properties. This technical guide provides an in-depth, experience-driven walkthrough of the complete crystal structure analysis of a key derivative, 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole. We will explore the causal chain from sample preparation to data interpretation, offering not just the "how" but the critical "why" behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to crystallographic analysis.

Introduction: The Significance of the Pyrano[3,4-b]indole Core

The pyrano[3,4-b]indole heterocyclic system is of significant interest in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, including potent anticancer and antiviral activities.[2] The parent compound of the topic, 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole, is the foundational structure of Etodolac, which is chemically 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[1] Etodolac is administered as a racemic mixture, but its anti-inflammatory activity resides in the (S)-enantiomer.[1]

Understanding the precise solid-state conformation, packing motifs, and intermolecular interactions of the core scaffold is crucial. This knowledge allows for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological activity.

-

In Silico Modeling: Providing accurate geometries for molecular docking and dynamics simulations.

-

Polymorph and Salt Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.[3]

-

Rational Analogue Design: Guiding the synthesis of new derivatives with improved properties.

This guide will therefore use this compound as a model system to detail the definitive process of structural elucidation via single-crystal X-ray diffraction (SCXRD).

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined 3D crystal structure is a multi-step process demanding precision and careful decision-making. Each stage builds upon the last, and errors introduced early can compromise the final result.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols & Methodological Rationale

Step 1: High-Quality Single Crystal Growth

Objective: To obtain a single, well-ordered crystal free of significant defects, typically 30-300 microns in size.[4] This is the most critical and often most challenging step. The quality of the crystal directly dictates the quality of the diffraction data.

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount of purified this compound in a minimal volume of a suitable solvent or solvent mixture. For nonpolar to moderately polar molecules like this, solvents such as ethyl acetate, dichloromethane, or a mixture of hexane/ethyl acetate are excellent starting points. The goal is to find a solvent in which the compound is sparingly soluble.

-

Environment: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with one or two small holes from a needle.

-

Incubation: Store the vial in a vibration-free environment at a constant, cool temperature.

-

Monitoring: Observe the vial over several days to weeks for the formation of clear, well-defined crystals.

Causality Behind Choices:

-

Why Slow Evaporation? Rapid crystallization traps solvent molecules and promotes the formation of polycrystalline aggregates or poorly ordered crystals. Slow, near-equilibrium solvent removal allows molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered lattice.

-

Why a Vibration-Free Environment? Mechanical shock can induce secondary nucleation, leading to a mass of small, unusable crystals instead of a few large, high-quality ones.

Step 2: Crystal Mounting and Data Collection

Objective: To mount a selected crystal on the diffractometer and collect a complete set of diffraction data.

Protocol:

-

Selection: Under a polarizing microscope, select a crystal with sharp edges, uniform extinction, and no visible cracks or defects.

-

Mounting: Carefully pick up the selected crystal using a cryo-loop and mount it on a goniometer head.[5] The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[6]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[5][7] Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.[4] The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector.[4][5]

Causality Behind Choices:

-

Why Cryo-Cooling? At room temperature, atoms vibrate, which smears out the electron density and weakens the diffraction at higher angles. Cooling to 100 K significantly reduces this thermal motion, resulting in sharper diffraction spots and higher resolution data.[6]

-

Why Monochromatic X-rays? Using a single wavelength of X-rays is essential to satisfy Bragg's Law in a predictable manner, which is the foundation of diffraction analysis.[5][8]

Step 3: Data Reduction, Structure Solution, and Refinement

Objective: To process the raw diffraction images, solve the "phase problem," and refine the atomic model to best fit the experimental data.

Protocol:

-

Data Integration: Software is used to integrate the intensity of each diffraction spot from the collected frames and apply corrections for factors like Lorentz-polarization.[8]

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.[8] This defines the symmetry operations within the unit cell.

-

Structure Solution: This is the process of solving the "phase problem." While detectors can measure the intensity (related to the amplitude) of diffracted X-rays, the phase information is lost.[9][10] For small molecules like our target, Direct Methods are most commonly used. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.[6][10]

-

Least-Squares Refinement: An initial atomic model is generated from the solution. This model is then iteratively refined against the experimental data using a least-squares algorithm.[6][10] The process adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed structure factor amplitudes (|F_o|) and the calculated amplitudes (|F_c|).[6]

Causality Behind Choices:

-

Why is the Phase Problem Critical? To calculate the electron density map (which shows the positions of atoms), both the amplitude and the phase of the structure factors are required. Without the phases, a direct reconstruction of the structure is impossible.[9]

-

Why Least-Squares Refinement? This is a robust mathematical method for finding the best fit between a calculated model and experimental data. The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

Data Presentation and Interpretation

A successful structure determination culminates in a set of crystallographic data and a 3D model. This data is typically presented in a standardized format.

Crystallographic Data Summary

The following table presents representative data for a pyrano[3,4-b]indole derivative, illustrating the key parameters obtained from a crystallographic experiment.

| Parameter | Value | Significance |

| Chemical Formula | C₁₇H₂₁NO | Defines the atomic composition. |

| Formula Weight | 255.35 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Specifies the exact symmetry elements in the unit cell. |

| a, b, c (Å) | 10.12, 15.45, 9.88 | Unit cell dimensions. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 105.3 | Unit cell angle for the monoclinic system. |

| Volume (ų) | 1489.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature (K) | 100(2) | Data collection temperature. |

| Radiation (λ, Å) | Mo Kα (0.71073) | Wavelength of X-rays used. |

| Reflections Collected | 15890 | Total number of diffraction spots measured. |

| Unique Reflections | 3420 | Number of symmetry-independent reflections. |

| Final R1 [I > 2σ(I)] | 0.045 | A primary indicator of the quality of the model fit. |

| wR2 (all data) | 0.115 | A secondary indicator of the model fit quality. |

Molecular Structure and Conformation

The refined structure reveals the precise bond lengths, bond angles, and torsion angles. For the this compound core, the analysis would focus on:

-

Planarity of the Indole Ring: Confirming the expected aromaticity.

-

Conformation of the Tetrahydropyran Ring: Typically adopting a half-chair or sofa conformation to minimize steric strain.

-

Orientation of the Ethyl Groups: Describing their positions relative to the heterocyclic core.

Supramolecular Analysis: Hirshfeld Surface

To understand how molecules pack in the crystal and what intermolecular interactions hold them together, we employ Hirshfeld surface analysis.[11][12][13] This technique maps the electron density distribution to visualize and quantify intermolecular contacts.[11][13]

Methodology:

-

Generation: The Hirshfeld surface is generated using software like CrystalExplorer, based on the refined crystallographic information file (CIF).[14]

-

Mapping: The surface is colored based on different properties. A common map is d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of similar length in white, and longer contacts in blue.[14]

-

Fingerprint Plots: A 2D "fingerprint" plot is generated, which summarizes all the intermolecular contacts by plotting the distance to the nearest atom outside the surface (dₑ) versus the distance to the nearest atom inside the surface (dᵢ).[14]

Caption: Workflow for Hirshfeld surface analysis to probe intermolecular interactions.

For a molecule like this compound, the analysis would likely reveal:

-

N-H···O Hydrogen Bonds: If any acceptor atoms are present in neighboring molecules.

-

C-H···π Interactions: Where the ethyl or pyran C-H bonds interact with the electron-rich indole ring of an adjacent molecule.

-

π-π Stacking: Potential stacking between the indole rings of parallel molecules.

-

van der Waals Forces: A high percentage of H···H contacts, which are ubiquitous and contribute significantly to the overall packing.[14]

Complementary Spectroscopic Characterization

While SCXRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and providing complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for elucidating the molecular structure in solution.

-

¹H NMR: Would confirm the number of distinct protons and their connectivity through spin-spin coupling. Key signals would include the N-H proton, aromatic protons of the indole ring, and the diastereotopic protons of the CH₂ groups in the pyran and ethyl moieties.

-

¹³C NMR: Would show the number of chemically non-equivalent carbon atoms, confirming the presence of the ethyl groups, the indole system, and the pyran ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ would be characteristic of the indole N-H group.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ would indicate sp³ C-H bonds (ethyl, pyran), while peaks just above 3000 cm⁻¹ would correspond to the sp² C-H bonds of the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong peak in the 1250-1050 cm⁻¹ range would confirm the ether linkage in the pyran ring.

Conclusion

The crystal structure analysis of this compound provides a definitive, three-dimensional blueprint of this pharmaceutically important scaffold. Through the meticulous application of single-crystal X-ray diffraction, from the foundational step of growing high-quality crystals to the final stages of model refinement and intermolecular interaction analysis, we gain unparalleled insight into its solid-state conformation and packing. This guide has detailed the critical experimental protocols and, more importantly, the scientific rationale underpinning each choice. The structural data, complemented by spectroscopic analysis, serves as a cornerstone for future research in drug design, enabling scientists to build upon this foundational knowledge to develop novel therapeutics with enhanced efficacy and tailored properties.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available from: [Link]

-

Gaki, A., et al. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available from: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. Chemical Communications, (22), 3014-3015. Available from: [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available from: [Link]

-

Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available from: [Link]

-

Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (2024). ResearchGate. Available from: [Link]

-

Terwilliger, T. C., et al. (2009). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 19(5), 599-606. Available from: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Protheragen. Available from: [Link]

-

Single Crystal X-ray Diffraction. University of York. Available from: [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available from: [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. (2021). Indian Chemical Society. Available from: [Link]

-

Structure solution and refinement: introductory strategies. SlidePlayer. Available from: [Link]

-

The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2014). Journal of Chemical Education. Available from: [Link]

-

Gopalsamy, A., et al. (2004). Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. Journal of Medicinal Chemistry, 47(25), 6273-6284. Available from: [Link]

-

Structure Solution. OlexSys. Available from: [Link]

-

Solution and Refinement of Crystal Structures. (2011). Oxford Academic. Available from: [Link]

-

Chemical structure of etodolac. ResearchGate. Available from: [Link]

-

Chemical structure etodolac. ResearchGate. Available from: [Link]

-

Etodolac. PubChem. Available from: [Link]

-

Methyl this compound-1-acetate. PubChem. Available from: [Link]

-

Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac. (2022). Journal of Drug Delivery and Therapeutics. Available from: [Link]

-

Sharapov, A., et al. (2022). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. MDPI. Available from: [Link]

-

1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester. PubChem. Available from: [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). KTU ePubl. Available from: [Link]

-

Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. AZoM. Available from: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Available from: [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Available from: [Link]

-

(-)-Etodolac. PubChem. Available from: [Link]

Sources

- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. Structure Solution | OlexSys [olexsys.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole (Etodolac)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the pyranocarboxylic acid class.[1] It is widely utilized for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[2] Etodolac exhibits a distinct pharmacological profile, characterized by its preferential inhibition of cyclooxygenase-2 (COX-2), which underpins its therapeutic efficacy and contributes to its gastrointestinal safety profile. This guide provides a comprehensive technical overview of the mechanism of action of Etodolac, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Core Mechanism of Action: Selective Inhibition of Cyclooxygenase-2

The primary mechanism of action of Etodolac, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[5]

Etodolac is distinguished by its preferential inhibition of COX-2 over COX-1.[5] This selectivity is a crucial aspect of its pharmacological profile, as the therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable gastrointestinal side effects are largely attributed to the inhibition of the constitutively expressed COX-1.[5] The preferential targeting of COX-2 by Etodolac, therefore, allows for the mitigation of inflammation and pain with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[5]

The Arachidonic Acid Cascade and the Role of COX Enzymes

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade and the point of intervention for Etodolac.

Caption: The Arachidonic Acid Cascade and Etodolac's Point of Intervention.

Quantitative Analysis of COX Inhibition

The preferential selectivity of Etodolac for COX-2 has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 provide a quantitative measure of the drug's potency and selectivity. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human, ovine) and the assay format (e.g., purified enzyme assay, whole blood assay).

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Peripheral Monocytes | >100 | 53 | >1.9 | [6] |

| Human Whole Blood Assay | - | - | 2.4 | [7] |

| Wide Range of Clinical Assays | - | - | 10-fold selectivity for COX-2 | [8] |

| Animal Models | - | - | 179 times more selective for COX-2 | [4] |

Note: The variability in reported IC50 values highlights the importance of considering the specific experimental context when interpreting these data. Whole blood assays are generally considered to be more physiologically relevant as they account for factors such as plasma protein binding.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

The following is a representative step-by-step methodology for determining the in vitro inhibitory activity of a compound like Etodolac against COX-1 and COX-2. This protocol is based on a colorimetric assay that measures the peroxidase activity of the COX enzymes.

Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of the hydroperoxide product of the cyclooxygenase reaction (PGG2). The intensity of the resulting color is proportional to the enzyme activity, and the inhibition of this color development is used to quantify the inhibitory potency of the test compound.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Hematin (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (Etodolac) and vehicle (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzymes, arachidonic acid, TMPD, hematin, and the test compound in the appropriate solvents.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, hematin, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add various concentrations of the test compound (Etodolac) or the vehicle control to the wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate (TMPD) followed by the substrate (arachidonic acid).

-

Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Sources

- 1. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Etodolac: Side effects, dosage, uses, and more [medicalnewstoday.com]

- 3. mdpi.com [mdpi.com]

- 4. drugs.com [drugs.com]

- 5. Etodolac (Lodine): Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]

- 6. researchgate.net [researchgate.net]

- 7. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]

"biological activity of novel tetrahydropyrano[3,4-b]indole derivatives"

An In-Depth Technical Guide to the Biological Activity of Novel Tetrahydropyrano[3,4-b]indole Derivatives

Introduction: The Emergence of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent alkaloids.[1][2][3] When fused with a tetrahydropyran ring to form the tetrahydropyrano[3,4-b]indole scaffold, a unique heterocyclic system emerges, demonstrating significant therapeutic potential across multiple disease areas. This guide provides a detailed exploration of the synthesis, biological activities, and mechanisms of action of novel derivatives based on this promising scaffold, offering insights for researchers and drug development professionals. The inherent structural rigidity and three-dimensionality of this fused system provide an excellent platform for designing selective and potent modulators of various biological targets.

Synthetic Strategies: Building the Core

The generation of novel tetrahydropyrano[3,4-b]indole libraries is achieved through diverse and sophisticated synthetic methodologies. A key approach involves the Palladium(II)-catalyzed cyclization of aniline-tethered alkynyl cyclohexadienones, which offers an atom-economical and redox-neutral route to these complex structures with high enantioselectivity.[4] Other notable methods include intermolecular annulation processes and molecular hybridization strategies, where the core indole-pyran structure is combined with other known pharmacophores to enhance or introduce new biological activities.[5][6] These advanced synthetic routes are crucial for systematically modifying the scaffold and exploring the structure-activity relationships (SAR) that govern its therapeutic effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

One of the most significant areas of investigation for tetrahydropyrano[3,4-b]indole derivatives is oncology. These compounds have demonstrated potent activity against aggressive and difficult-to-treat cancers.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

A primary mechanism underlying the anticancer effects of these derivatives is the suppression of the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[5] Novel tetrahydropyrano[3,4-b]indoles have been shown to significantly inhibit key regulators within this pathway in cancer cells.[5] This inhibition disrupts downstream signaling, leading to a halt in proliferation and the induction of programmed cell death (apoptosis).

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydropyrano[3,4-b]indole derivatives.

Cellular Effects and Therapeutic Potential

Mechanistic studies have revealed that these compounds induce a cascade of events within cancer cells.[5] They inhibit proliferation by arresting the cell cycle, typically at the G0/G1 phase.[5] Furthermore, they trigger apoptosis through multiple routes, including the disruption of the mitochondrial membrane potential (MMP), accumulation of reactive oxygen species (ROS), and activation of the caspase cascade.[5] This multi-pronged attack makes them particularly promising for treating aggressive cancers like triple-negative breast cancer (TNBC).[5]

| Compound/Class | Cancer Cell Line | IC50 Value (µM) | Key Findings | Reference |

| Compound 23 | MDA-MB-231 (TNBC) | 2.29 | Induces G0/G1 arrest and apoptosis via PI3K/AKT/mTOR inhibition. | [5] |

| Pyranoindole Deriv. 7 | HeLa (Cervical) | 3.6 | Induces apoptosis by inhibiting tubulin polymerization. | [7] |

| Furopyrano[3,4-b]indole 4d | HepG2 (Liver) | 42.36 | Potent antiproliferative activity. | [8] |

| Furopyrano[3,4-b]indole 4f | MCF7 (Breast) | 35.69 | Potent antiproliferative activity. | [8] |

Anti-inflammatory Activity: A Modern Take on NSAIDs

The tetrahydropyrano[3,4-b]indole scaffold is the core of Etodolac, a well-established nonsteroidal anti-inflammatory drug (NSAID). Research has focused on refining this scaffold to create derivatives with improved efficacy and safety profiles.

Mechanism of Action: From COX Inhibition to Dual-Targeting COXTRANs

The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. Many novel derivatives show selectivity for COX-2, the inducible isoform highly expressed during inflammation, over the constitutively active COX-1, which is involved in gastric protection.[9]

A significant advancement is the development of COX-inhibiting receptor antagonists (COXTRANs). These dual-action compounds not only inhibit COX-2 but also block the thromboxane A2 receptor (TP).[9] This is a critical innovation, as the cardiovascular side effects of some selective COX-2 inhibitors are linked to unopposed thromboxane activity. By simultaneously blocking this pathway, COXTRANs aim to provide potent anti-inflammatory relief while mitigating cardiovascular risk.[9]

Caption: Dual mechanism of COXTRANs targeting both COX-2 and the TP receptor.

Antimicrobial Activity: A Scaffold for New Antibiotics

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydropyrano[3,4-b]indole derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a new class of anti-infectives.[10][11][12]

Studies have demonstrated noteworthy activity against Gram-positive bacteria, including Bacillus cereus, with some aryl-substituted indoles showing minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL.[10] The broad-spectrum potential is evident from activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida species.[12][13] The incorporation of moieties like 1,2,4-triazole and 1,3,4-thiadiazole onto the indole scaffold has been shown to enhance this antimicrobial efficacy, particularly against resistant strains like MRSA and C. krusei.[12][13]

| Compound Class | Target Organism | MIC Value (µg/mL) | Reference |

| 2- and 3-aryl indoles | Bacillus cereus | 3.9 | [10] |

| Indole-triazole deriv. (3d) | MRSA | 6.25 | [13] |

| Indole-triazole deriv. (3d) | C. krusei | 3.125 | [13] |

| 5-Iodoindole | Acinetobacter baumannii | 64 | [11] |

Experimental Protocols

Protocol 1: General Synthesis via Palladium-Catalyzed Annulation

-

Reactant Preparation: Dissolve the starting aryl iodide, acetal alkyne, and di-t-butyl diaziridinone in an appropriate anhydrous solvent (e.g., dioxane) under an inert atmosphere (e.g., Argon).

-

Catalyst Addition: Add the Palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., a phosphine ligand) to the reaction mixture.

-

Base Addition: Introduce a base (e.g., K2CO3) to facilitate the reaction.

-

Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-